
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid, also known as Fmoc-L-pyrazole-D-proline (Fmoc-Py-Pro-OH), is a chemical compound that has gained significant attention in scientific research due to its diverse applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-Py-Pro-OH has a wide range of scientific research applications, including peptide synthesis, drug discovery, and bioconjugation. Fmoc-Py-Pro-OH is commonly used as a protecting group for amino acids during peptide synthesis. It is also used as a building block for the synthesis of cyclic peptides and peptidomimetics. In drug discovery, Fmoc-Py-Pro-OH is used as a scaffold for the development of novel drugs. Additionally, Fmoc-Py-Pro-OH is used in bioconjugation reactions to modify peptides and proteins for various applications.
Wirkmechanismus
The mechanism of action of Fmoc-Py-Pro-OH is not fully understood. However, it is believed that Fmoc-Py-Pro-OH interacts with enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Fmoc-Py-Pro-OH has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Additionally, Fmoc-Py-Pro-OH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Fmoc-Py-Pro-OH is its versatility in scientific research applications. It can be used as a building block for the synthesis of various peptides and peptidomimetics. Additionally, Fmoc-Py-Pro-OH is readily available and relatively inexpensive. However, one limitation of Fmoc-Py-Pro-OH is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Fmoc-Py-Pro-OH. One area of interest is the development of Fmoc-Py-Pro-OH-based drugs for the treatment of various diseases. Additionally, there is potential for the use of Fmoc-Py-Pro-OH in the development of new bioconjugation strategies. Finally, further research is needed to fully understand the mechanism of action of Fmoc-Py-Pro-OH and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Fmoc-Py-Pro-OH is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Fmoc-Py-Pro-OH has the potential to be a valuable tool in various fields of scientific research and its continued study is warranted.
Synthesemethoden
The synthesis method of Fmoc-Py-Pro-OH involves a series of chemical reactions. The first step involves the synthesis of 2-bromo-9H-fluorene, which is then reacted with sodium hydride to form 9H-fluorene. The second step involves the reaction of 9H-fluorene with methyl chloroformate to form 9H-fluorenylmethyl chloroformate. The final step involves the reaction of 9H-fluorenylmethyl chloroformate with pyrazole-D-proline to form Fmoc-Py-Pro-OH.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-13-9-10-22-24-13)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,22,24)(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIVRGPOWWPVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrazol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)
![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)
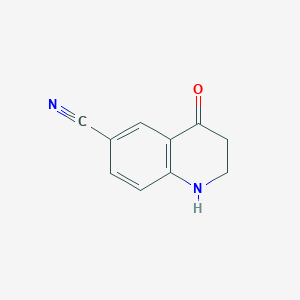
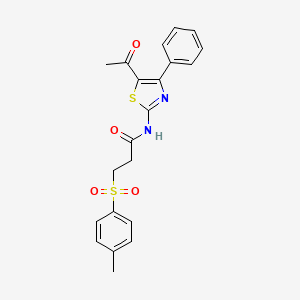
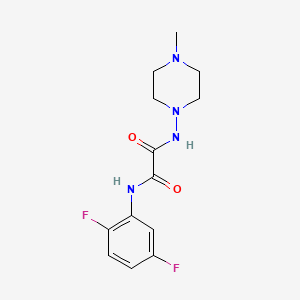
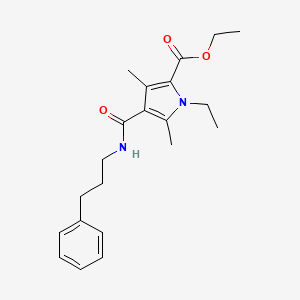
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
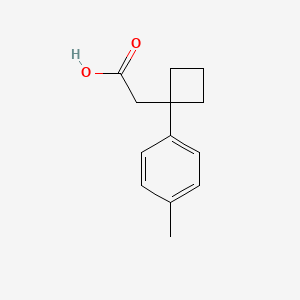
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)